molecular formula C18H22N2O3S B306151 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B306151
M. Wt: 346.4 g/mol
InChI Key: AQLGTFFGNAGJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide, also known as BMSMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMSMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.5 g/mol.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. The exact mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide depends on the specific target and the chemical structure of the compound. In cancer cells, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide inhibits the activity of enzymes that are involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide inhibits the aggregation of amyloid beta peptides, preventing the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the specific target and the dose of the compound. In cancer cells, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In Alzheimer's disease, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide reduces the aggregation of amyloid beta peptides, preventing the formation of toxic oligomers and fibrils. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively target specific enzymes and receptors, which allows for the development of compounds with enhanced potency and selectivity. Another advantage is its ability to form hydrogen bonds and undergo nucleophilic substitution reactions, which makes it a versatile building block for the synthesis of complex materials.
One limitation of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide is its potential toxicity and side effects, which may limit its clinical applications. Another limitation is the complexity of its synthesis, which requires careful attention to the reaction conditions and purification steps to obtain a high yield and purity of the compound.

Future Directions

There are several future directions for the research and development of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide. One direction is the development of new compounds based on the chemical structure of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide, with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential therapeutic benefits of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide as a building block for the synthesis of functional materials, such as sensors and drug delivery systems, is an area of active research.

Synthesis Methods

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with methylsulfonyl chloride in the presence of a base, followed by the reaction with N-(3,4-dimethylphenyl)acetamide. Another method involves the reaction of N-(3,4-dimethylphenyl)acetamide with benzyl(methylsulfonyl)amine in the presence of a base. The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide is a complex process that requires careful attention to the reaction conditions and purification steps to obtain a high yield and purity of the compound.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has been studied as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.
In drug discovery, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has been used as a scaffold for the development of new compounds with improved pharmacological properties. By modifying the chemical structure of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide, researchers have been able to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.
In material science, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. The unique chemical properties of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide, such as its ability to form hydrogen bonds and undergo nucleophilic substitution reactions, make it a versatile building block for the synthesis of complex materials.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H22N2O3S/c1-14-9-10-17(11-15(14)2)19-18(21)13-20(24(3,22)23)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

AQLGTFFGNAGJOX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)C

Origin of Product

United States

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